molecular formula C18H23ClN4O3 B1387689 tert-Butyl 4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate CAS No. 1170433-01-8

tert-Butyl 4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate

Cat. No.: B1387689
CAS No.: 1170433-01-8
M. Wt: 378.9 g/mol
InChI Key: LYSPVWSXVZFPRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, an oxadiazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate typically involves multiple steps. One common route starts with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides and carboxylic acids under dehydrating conditions. The piperazine ring is then introduced through nucleophilic substitution reactions. The final step involves the protection of the piperazine nitrogen with a tert-butyl group using tert-butyl chloroformate under basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of the oxadiazole ring, which is known for its bioactivity, makes it a candidate for the development of new therapeutic agents .

Medicine

In medicine, derivatives of this compound are investigated for their potential use as antimicrobial, anticancer, and anti-inflammatory agents. The combination of the piperazine and oxadiazole rings is particularly promising for targeting specific biological pathways .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of tert-Butyl 4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for these targets. Overall, the compound can influence various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

tert-butyl 4-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4O3/c1-18(2,3)25-17(24)23-10-8-22(9-11-23)12-15-20-16(21-26-15)13-4-6-14(19)7-5-13/h4-7H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSPVWSXVZFPRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=NC(=NO2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.